BenchChemオンラインストアへようこそ!

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine

Medicinal Chemistry Physicochemical Properties Regioisomer Comparison

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine (CAS 1414958-41-0; molecular formula C₁₁H₁₈N₄O₃; MW 254.29 g/mol) is a heterobifunctional building block comprising a pyrrolidine ring bearing a Boc-protected secondary amine at the 1-position and a 5-amino-1,3,4-oxadiazol-2-yl substituent at the 3-position. The compound integrates two orthogonal synthetic handles—an acid-labile Boc protecting group and a nucleophilic 5-amino group on the oxadiazole—enabling sequential, chemoselective derivatization strategies that are difficult to achieve with structurally related analogs.

Molecular Formula C11H18N4O3
Molecular Weight 254.29 g/mol
CAS No. 1414958-41-0
Cat. No. B1381780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
CAS1414958-41-0
Molecular FormulaC11H18N4O3
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=NN=C(O2)N
InChIInChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-5-4-7(6-15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14)
InChIKeyTYMIDAYCYHUCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine (CAS 1414958-41-0): Procurement-Ready Bifunctional Building Block with Regiochemical Differentiation


1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine (CAS 1414958-41-0; molecular formula C₁₁H₁₈N₄O₃; MW 254.29 g/mol) is a heterobifunctional building block comprising a pyrrolidine ring bearing a Boc-protected secondary amine at the 1-position and a 5-amino-1,3,4-oxadiazol-2-yl substituent at the 3-position [1]. The compound integrates two orthogonal synthetic handles—an acid-labile Boc protecting group and a nucleophilic 5-amino group on the oxadiazole—enabling sequential, chemoselective derivatization strategies that are difficult to achieve with structurally related analogs. The 1,3,4-oxadiazole regioisomer is systematically distinguished from its 1,2,4-oxadiazole counterpart, exhibiting an order-of-magnitude lower lipophilicity (log D) and measurably superior aqueous solubility and metabolic stability profiles across matched molecular pairs in the AstraZeneca compound collection [2].

Why In-Class Substitution of 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine Fails: Regioisomer-Dependent ADME, Hydrogen-Bond Architecture, and Orthogonal Reactivity


Substituting this building block with a seemingly analogous oxadiazole–pyrrolidine scaffold introduces quantifiable liabilities that propagate through downstream synthesis and biological evaluation. First, regioisomer identity (1,3,4- vs. 1,2,4-oxadiazole) imposes a systematic divergence in physicochemical properties: matched-pair analysis demonstrates that switching to a 1,2,4-oxadiazole isomer increases lipophilicity (log D) by approximately one order of magnitude, accompanied by reduced aqueous solubility and inferior metabolic stability [1]. Second, the presence of the 5-amino substituent on the oxadiazole contributes one hydrogen bond donor, which is absent in des-amino analogs such as 2-(pyrrolidin-3-yl)-1,3,4-oxadiazole (1 HBD vs. 0 HBD) [2], altering target engagement and solubility profiles. Third, substituting the Boc-protected pyrrolidine for a six-membered piperidine ring (e.g., 1-Boc-3-(5-amino-[1,3,4]oxadiazol-2-yl)-piperidine, CAS 1414958-81-8) changes the spatial orientation of the oxadiazole vector, which directly influences pharmacophore geometry in target binding without necessarily offering improved ADME properties.

Quantitative Differentiation Evidence for 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine: Comparator-Based Property Benchmarks


1,3,4- vs. 1,2,4-Oxadiazole Regioisomer Differentiation: Log D Reduction and Solubility Advantage

In a systematic matched-pair analysis of the AstraZeneca compound collection (n > 100 pairs), the 1,3,4-oxadiazole isomer of a given structure consistently demonstrated approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart, with differences reaching up to 1.2 log units [1]. Concomitantly, the 1,3,4-oxadiazole isomers exhibited significantly higher aqueous solubility and improved metabolic stability [1]. For procurement decisions, the 1,3,4-oxadiazole regioisomer scaffold represented by this compound offers intrinsically superior developability characteristics relative to a bioisosteric 1,2,4-oxadiazole replacement.

Medicinal Chemistry Physicochemical Properties Regioisomer Comparison

Hydrogen Bond Donor Capacity: 5-Amino-1,3,4-oxadiazole vs. Des-Amino Analog

The target compound possesses one hydrogen bond donor (HBD) contributed by the 5-amino group on the 1,3,4-oxadiazole ring, as computed by PubChem Cactvs descriptors [1]. In contrast, the des-amino analog 2-(pyrrolidin-3-yl)-1,3,4-oxadiazole lacks any hydrogen bond donor functionality (HBD = 0) . This additional hydrogen bond donor in the target compound can enhance aqueous solubility through solvent interactions and provides an additional anchoring point for target binding in biological systems.

Molecular Recognition Hydrogen Bonding Solubility

Orthogonal Reactivity: Boc-Protected Pyrrolidine Amine vs. Free Oxadiazole 5-Amine

The compound contains two chemically distinct amine functionalities: a Boc-protected pyrrolidine nitrogen (requiring acidic deprotection for liberation) and a free 5-amino group on the oxadiazole (directly available for acylation, sulfonylation, or reductive amination). This orthogonal protection strategy mirrors the design logic validated by Jakopin (2016), who demonstrated that orthogonally protected oxadiazole-based building blocks bearing both a Boc-protected amine and a second reactive handle could be prepared in high yields and selectively functionalized for drug discovery applications [1]. The presence of the free 5-amino group differentiates this compound from building blocks that require preliminary deprotection before functionalization, potentially reducing synthetic step count by one to two steps.

Organic Synthesis Orthogonal Protection Chemoselective Derivatization

Ring-Size Vector Differentiation: Pyrrolidine (5-Membered) vs. Piperidine (6-Membered) Oxadiazole Spacing

The pyrrolidine ring (5-membered) in the target compound (MW 254.29 g/mol, C₁₁H₁₈N₄O₃) [1] presents a different exit vector angle and spatial orientation for the oxadiazole substituent compared to the six-membered piperidine analog, 1-Boc-3-(5-amino-[1,3,4]oxadiazol-2-yl)-piperidine (MW 268.31 g/mol, C₁₂H₂₀N₄O₃) . While direct biological head-to-head data for this specific pair are not available in the public domain, the smaller mass (Δ = 14.02 g/mol) and altered spatial geometry provide different pharmacophore topologies for screening libraries. This structural distinction is critical for projects where precise spatial arrangement of the oxadiazole moiety determines target engagement.

Pharmacophore Geometry Ring Scaffold Vector Angle

DNA Gyrase/Topoisomerase IV Inhibition: 1,2,4-Oxadiazole/Pyrrolidine Hybrid Benchmarks as Differentiation Baseline for 1,3,4-Oxadiazole Scaffolds

A library of 1,2,4-oxadiazole/pyrrolidine hybrids was evaluated against E. coli DNA gyrase and topoisomerase IV, with the most potent compound (Compound 16) achieving an IC₅₀ of 120 nM against DNA gyrase and MIC values of 24 ng/mL (S. aureus) and 62 ng/mL (E. coli) [1]. These 1,2,4-oxadiazole series data serve as a quantitative performance baseline against which 1,3,4-oxadiazole analogs—such as derivatives of the target compound—may be compared in future head-to-head studies. Based on the systematically superior solubility and metabolic stability of 1,3,4-oxadiazole isomers demonstrated in the AstraZeneca matched-pair analysis [2], 1,3,4-oxadiazole/pyrrolidine derivatives derived from this building block may offer improved developability profiles while maintaining or exceeding target potency.

Antibacterial DNA Gyrase Topoisomerase IV Enzyme Inhibition

Optimal Application Scenarios for 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Low Lipophilicity and High Solubility Bioisosteres

This building block is ideally suited for lead optimization campaigns where ester or amide bioisosteric replacement is desired without incurring a lipophilicity penalty. The 1,3,4-oxadiazole core provides an order-of-magnitude lower log D compared to equivalent 1,2,4-oxadiazole scaffolds [1], directly addressing the common problem of log P creep during hit-to-lead expansion. Medicinal chemistry teams can incorporate this scaffold to maintain or improve ligand efficiency metrics (LE, LLE) relative to 1,2,4-oxadiazole-matched analogs.

DNA Gyrase and Topoisomerase IV Inhibitor Development with Enhanced Developability

For antibacterial drug discovery targeting DNA gyrase or topoisomerase IV, derivatives of this compound can be benchmarked against published 1,2,4-oxadiazole/pyrrolidine hybrid inhibitors (e.g., Compound 16: DNA gyrase IC₅₀ = 120 nM; MIC = 24 ng/mL against S. aureus) [2]. The 1,3,4-oxadiazole regioisomer offers the prospect of retaining or improving target potency while delivering superior aqueous solubility and metabolic stability [1], critical factors for achieving efficacious in vivo exposure.

Focused Library Synthesis Exploiting Orthogonal Boc/5-Amino Reactivity

The orthogonal protection strategy—Boc-protected pyrrolidine nitrogen paired with a free 5-amino group on the oxadiazole—enables efficient parallel library synthesis without iterative protection/deprotection cycles [3]. Researchers can first derivatize the free 5-amino group via acylation or sulfonylation, then deprotect the Boc group for subsequent diversification at the pyrrolidine nitrogen. This strategy reduces synthetic step count by 1–2 steps compared to building blocks that require global deprotection before any functionalization, accelerating SAR exploration in early discovery.

Anthelmintic Discovery: Pyrrolidine-Oxadiazole Scaffold Optimization

This compound belongs to the pyrrolidine-oxadiazole scaffold class that has demonstrated potent anthelmintic activity against Haemonchus contortus (IC₅₀ range: 0.78–22.4 μM on larval motility and development) [4]. The 5-amino substituent and Boc protecting group provide vectors for further structural elaboration to optimize potency and selectivity against parasitic nematodes, while the favorable ADME properties of the 1,3,4-oxadiazole core may improve systemic exposure in veterinary applications.

Quote Request

Request a Quote for 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.